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Compound of Interest

Compound Name: Pyrimido[5,4-c]pyridazine

Cat. No.: B15244889

An Objective Analysis for Researchers and Drug Development Professionals

The pyrimidopyridazine scaffold, a fused heterocyclic system containing a pyrimidine and a
pyridazine ring, is a "privileged scaffold" in medicinal chemistry. Its various isomers, including
pyrimido[5,4-c]pyridazine, pyrimido[4,5-c]pyridazine, and pyrimido[4,5-d]pyridazine, serve as
the core for numerous biologically active compounds. While direct comparative studies
evaluating these isomeric cores under identical experimental conditions are scarce in the
literature, this guide provides a comprehensive overview of the reported biological activities for
derivatives of each major isomer, supported by available quantitative data and experimental
protocols.

Pyrimido[5,4-c]pyridazine Derivatives: Emerging
Anticancer Agents

Derivatives of the pyrimido[5,4-c]pyridazine scaffold have recently gained attention for their
potential as anticancer agents. Research has demonstrated their ability to induce apoptosis
and inhibit key enzymes involved in cancer cell proliferation.

One study reported the synthesis of novel pyrimido-pyridazine derivatives and their evaluation
for anticancer potential against human breast adenocarcinoma cell lines.[1] Compound 2b from
this study showed significant antitumor activity against MDA-MB-231 cells by inducing
apoptosis and causing cell cycle arrest in the S-phase.[1][2] In vivo studies on lymphoma-
bearing mice also indicated a significant increase in lifespan and reduction in tumor growth.[1]
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[2] In silico analysis suggested that these compounds may act as potent tyrosine-protein kinase
inhibitors.[1][2]

Quantitative Data: Anticancer Activity of a Pyrimido-

pyridazine Derivative

Compound Cell Line IC50 (pM) Biological Effect

Not explicitly stated, .
) Induces apoptosis,
but described as ]
2b MDA-MB-231 ) o arrests cell cycle in S-
having "significant
) o phase
antitumor activity"

Experimental Protocol: In Vitro Anticancer Evaluation
(MTT Assay)

The in vitro anticancer potential of the synthesized pyrimido-pyridazine derivatives was
determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Human breast adenocarcinoma cells (MCF-7 and MDA-MB-231) and a normal cell line (HEK-
293) were seeded in 96-well plates.[1] The cells were then treated with various concentrations
of the test compounds.[1] After a specified incubation period, the MTT reagent was added to
each well, followed by a further incubation to allow for the formation of formazan crystals.[1]
The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the
absorbance was measured at a specific wavelength using a microplate reader.[1] The IC50
value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

[1]

Experimental Workflow: Anticancer Screening
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Caption: Workflow for evaluating the anticancer activity of Pyrimido-pyridazine derivatives.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b15244889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15244889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Pyrimido[4,5-c]pyridazine Derivatives: Potent
Kinase Inhibitors

The pyrimido[4,5-c]pyridazine core has been successfully utilized to develop potent inhibitors of
lymphocyte specific kinase (Lck), a key enzyme in the T-cell signaling pathway.[3] A series of
tricyclic derivatives of 1,2-dihydro-pyrimido[4,5-c]pyridazines demonstrated low nanomolar
activity in Lck inhibition assays.[3]

Quantitative Data: Lck Inhibition by Pyrimido[4,5-
clpyridazine Derivatives

Compound Lck Inhibition IC50 (nM)
Analog 1 Low nanomolar
Analog 2 Low nanomolar

Specific IC50 values for individual analogs were not detailed in the abstract but were described
as being in the low nanomolar range.[3]

Experimental Protocol: Lck Kinase Inhibition Assay

The inhibitory activity of the pyrimido[4,5-c]pyridazine derivatives against Lck was determined
using a biochemical kinase assay. The assay measures the phosphorylation of a substrate
peptide by the Lck enzyme in the presence of ATP. The test compounds were incubated with
the Lck enzyme, a biotinylated peptide substrate, and ATP. The amount of phosphorylated
substrate was then quantified, typically using a fluorescence-based detection method. The
IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity
by 50%, was then determined from a dose-response curve.

Signaling Pathway: Lck in T-Cell Activation
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Caption: Simplified Lck signaling pathway and the point of inhibition.

Pyrimido[4,5-d]pyridazine Derivatives: A Diverse
Range of Biological Activities
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The pyrimido[4,5-d]pyridazine scaffold is arguably the most explored among its isomers, with
derivatives exhibiting a wide array of biological activities. These include phosphodiesterase 5
(PDED5) inhibition, anticancer effects, and neuroprotective properties.[4][5][6]

Phosphodiesterase 5 (PDE5) Inhibition

A series of pyrazolo[1',5":1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and
evaluated as potent and selective PDES5 inhibitors.[4] Several of these compounds displayed
IC50 values in the low nanomolar range. Notably, compound 5r exhibited high potency for
PDES5 with an IC50 of 8.3 nM and a 240-fold selectivity over PDE6.[4]

Anticancer and Neuroprotective Activities

A review of pyrimido[4,5-d]pyrimidines (a closely related scaffold) highlights their diverse
pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[5][7]
More recently, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and
shown to possess promising antioxidant and neuroprotective properties, including the ability to
inhibit AB1-42 self-aggregation, which is relevant to Alzheimer's disease.[6]

Quantitative Data: Biological Activities of Pyrimido[4,5-

dlpvridazine Derivatives

Compound Target IC50/EC50 Biological Activity

5r PDE5 8.3 nM PDES5 Inhibition
Neuroprotection,

4q, 4i, 4 - - Antioxidant, AB1-42

anti-aggregation

Experimental Protocol: PDES Inhibition Assay

The inhibitory activity of the pyrimido[4,5-d]pyridazine derivatives against PDE5 was assessed
using an in vitro enzyme assay. The assay measures the hydrolysis of cGMP by the PDES
enzyme. The test compounds were incubated with purified PDE5 enzyme and its substrate,
cGMP. The amount of remaining cGMP or the product, 5-GMP, was then quantified using
various methods, such as radioimmunoassay, scintillation proximity assay, or fluorescence
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polarization. IC50 values were determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Mechanism of Action: PDES5 Inhibition
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Caption: Mechanism of PDES inhibition leading to smooth muscle relaxation.

Summary and Conclusion

This guide highlights the diverse biological activities associated with derivatives of different
pyrimidopyridazine isomers. While the available literature does not permit a direct, head-to-
head comparison of the isomeric cores themselves, it is evident that each scaffold offers a
versatile platform for the development of potent and selective modulators of various biological
targets.
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» Pyrimido[5,4-c]pyridazine derivatives are emerging as promising anticancer agents,
potentially through the inhibition of tyrosine kinases.[1][2]

e Pyrimido[4,5-c]pyridazine derivatives have been successfully developed into potent, low-
nanomolar inhibitors of Lck.[3]

e Pyrimido[4,5-d]pyridazine derivatives have demonstrated a broad range of activities, most
notably as highly potent and selective PDES5 inhibitors, as well as showing potential in the
areas of oncology and neurodegenerative diseases.[4][6]

It is crucial for researchers and drug development professionals to recognize that the observed
biological activity is not solely determined by the isomeric core but is heavily influenced by the
nature and position of substituents. Future research involving the synthesis and parallel
biological evaluation of a series of substituted compounds for each isomeric core would be
invaluable for elucidating a comprehensive structure-activity relationship and for guiding the
design of next-generation therapeutic agents based on the pyrimidopyridazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyrimido-5-4-c-pyridazine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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